2-(1-Cyclopropylethoxy)-4-methylpyrimidine
Description
Properties
IUPAC Name |
2-(1-cyclopropylethoxy)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-6-11-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFNKSMYSSZLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 1-cyclopropylethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve heating the reactants to a certain temperature to achieve the desired product yield.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylethoxy)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring with a cyclopropylethoxy group and a methyl substituent. This specific arrangement contributes to its distinct chemical properties, making it valuable in both synthetic and medicinal chemistry.
Key Structural Characteristics:
- Pyrimidine Ring : A six-membered heterocyclic compound with nitrogen atoms.
- Cyclopropylethoxy Group : Imparts unique reactivity and interaction capabilities.
- Methyl Substituent : Influences the compound's steric and electronic properties.
Chemistry
In the realm of chemistry, 2-(1-Cyclopropylethoxy)-4-methylpyrimidine serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction processes, which can yield diverse chemical products.
Biology
Research indicates that this compound exhibits potential biological activity. Studies have focused on its interactions with biological systems, suggesting it may act as a pharmacophore in drug design. Its unique structure enables it to bind with specific biological targets, such as enzymes and receptors, potentially modulating their activity.
Medicine
The medicinal applications of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine are particularly promising. Ongoing research explores its therapeutic potential as:
- Antimicrobial Agent : Investigations into its efficacy against various pathogens.
- Anticancer Agent : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.
Case Study 1: Anticancer Activity
A study evaluated the effects of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization, demonstrating an IC50 value of approximately 20 nM against U251 glioma cells. This suggests its potential as a therapeutic agent for brain tumors.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit COX-2 activity significantly, with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib. This positions it as a candidate for treating conditions mediated by inflammation.
Industrial Applications
In industry, 2-(1-Cyclopropylethoxy)-4-methylpyrimidine is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science, where it can be incorporated into new formulations or used as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which 2-(1-Cyclopropylethoxy)-4-methylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilicity at the 2-position, making it reactive in nucleophilic substitution reactions. In contrast, the cyclopropylethoxy group in the target compound is less reactive but contributes to steric and conformational effects .
- The carboxylic acid in the evidence compound increases polarity and acidity (pKa ~2–3), enabling salt formation for improved aqueous solubility. The ethoxy group in the target compound likely enhances lipophilicity, favoring membrane permeability in biological systems.
Biological and Pharmacological Implications: Carboxylic acid-containing pyrimidines (e.g., the evidence compound) often act as enzyme inhibitors by forming hydrogen bonds with active-site residues. The cyclopropyl ring in the target compound could reduce metabolic oxidation rates compared to linear alkyl chains, a strategy employed in protease inhibitors to prolong half-life.
Physical and Chemical Properties
Biological Activity
2-(1-Cyclopropylethoxy)-4-methylpyrimidine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2-(1-Cyclopropylethoxy)-4-methylpyrimidine
- CAS Number : 2199342-35-1
This compound features a pyrimidine ring substituted with a cyclopropylethoxy group and a methyl group, which may influence its biological properties.
Pharmacological Effects
Recent studies have indicated that pyrimidine derivatives, including 2-(1-Cyclopropylethoxy)-4-methylpyrimidine, exhibit various biological activities:
- Anti-inflammatory Activity : Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies suggest that compounds with similar structures can significantly reduce COX-2 activity, demonstrating potential for anti-inflammatory applications .
- Analgesic Effects : Given the role of COX-2 in pain pathways, inhibitors like 2-(1-Cyclopropylethoxy)-4-methylpyrimidine may also possess analgesic properties. The selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which 2-(1-Cyclopropylethoxy)-4-methylpyrimidine exerts its effects likely involves the modulation of enzyme activity related to inflammatory pathways. Specifically, it may inhibit the conversion of arachidonic acid to prostaglandins by blocking COX enzymes. This inhibition leads to reduced inflammation and pain perception.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity. For instance, compounds with alkyl or aryl substituents have shown improved potency against COX enzymes .
- Ring Structure Influence : The cyclopropyl group in 2-(1-Cyclopropylethoxy)-4-methylpyrimidine may contribute to its unique pharmacological profile by affecting the compound's spatial orientation and binding affinity to target enzymes.
Case Studies
Several studies have evaluated the biological activity of pyrimidine derivatives similar to 2-(1-Cyclopropylethoxy)-4-methylpyrimidine:
| Study | Compound Tested | Activity | IC50/ED50 Values |
|---|---|---|---|
| Tageldin et al. (2020) | Various pyrimidines | Anti-inflammatory | IC50 = 0.04 μmol (compared to celecoxib) |
| RSC Advances (2021) | Pyrimidine derivatives | COX-2 inhibition | ED50 = 9.17 μM (indomethacin comparison) |
These studies highlight the potential of pyrimidine derivatives in therapeutic applications, particularly in treating inflammatory conditions.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd-mediated coupling | Pd(PPh₃)₄ | DMF | 78 | 95 |
| SN2 displacement | None | THF | 45 | 85 |
Basic: How should researchers characterize the structural integrity of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine to confirm its identity and purity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Identify cyclopropane protons (δ 0.5–1.0 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirm quaternary carbons in the cyclopropane ring (δ 10–15 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced: How can researchers resolve contradictions in biological assay data for this compound, such as inconsistent IC₅₀ values across studies?
Methodological Answer:
Contradictions often arise from assay design or compound handling. Address these via:
- Assay standardization :
- Use uniform cell lines (e.g., HEK293 vs. HeLa may show divergent receptor expression) .
- Control solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data validation :
- Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics directly, bypassing cellular variability .
Advanced: What strategies are effective for modifying the substituents on 2-(1-Cyclopropylethoxy)-4-methylpyrimidine to enhance target selectivity in enzyme inhibition studies?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Substituent variation :
- Replace the methyl group at position 4 with bulkier alkyl chains (e.g., isopropyl) to probe steric effects .
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to modulate electronic interactions .
- Biological testing :
- Screen analogs against a panel of related enzymes (e.g., kinases) to identify selectivity windows.
- Use molecular docking to predict binding poses and guide synthetic efforts .
Q. Table 2: Selectivity Profiles of Analogues
| Analog | Target Enzyme IC₅₀ (nM) | Off-Target IC₅₀ (nM) |
|---|---|---|
| Parent compound | 50 | 220 |
| 4-Isopropyl derivative | 30 | 450 |
Advanced: What in silico approaches are most reliable for predicting the metabolic stability of 2-(1-Cyclopropylethoxy)-4-methylpyrimidine in preclinical studies?
Methodological Answer:
Combine computational tools to model metabolism:
- Quantum mechanical (QM) calculations : Predict sites of oxidative metabolism (e.g., cyclopropane ring opening) .
- Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify vulnerable regions .
- Machine learning models : Train on datasets of pyrimidine derivatives to forecast clearance rates (e.g., using ADMET Predictor™) .
Basic: What are the key stability considerations for storing 2-(1-Cyclopropylethoxy)-4-methylpyrimidine, and how can degradation products be monitored?
Methodological Answer:
- Storage conditions :
- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation of the pyrimidine ring .
- Degradation analysis :
- Forced degradation studies : Expose to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify breakdown products.
- LC-MS/MS : Detect and quantify degradation products (e.g., 4-methylpyrimidine from ethoxy group cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
